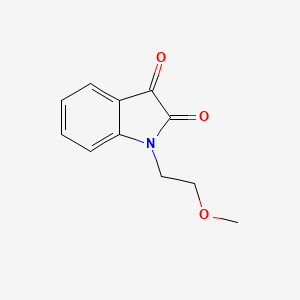
1-(2-methoxyethyl)-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives Synthesis
One of the primary applications of indole derivatives involves the synthesis of heterocyclic compounds. For instance, research by Shchekotikhin et al. (2006) outlines the nucleophilic substitution of methoxy groups in dimethoxynaphtho[2,3-f]indole dione derivatives leading to the formation of N-alkyl or N-aryl derivatives, which are crucial for developing pharmacologically active compounds (Shchekotikhin, Luzikov, Buyanov, & Preobrazhenskaya, 2006).
Photoinduced Molecular Transformations
Kobayashi et al. (1993) demonstrated the use of 1H-indole derivatives in photoinduced molecular transformations, leading to the synthesis of complex heterocyclic structures. This study highlights the versatility of indole derivatives in organic synthesis, particularly in creating compounds with potential biological activities (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been a focus of recent studies. Ashok et al. (2015) synthesized a series of 2-ethoxyindol-3-ylidene derivatives and evaluated their in vitro antibacterial activity, revealing high antimicrobial activity of some tested compounds (Ashok, Ganesh, Lakshmi, & Ravi, 2015).
Organic Synthesis and Drug Development
Isatins, including 1H-indole-2,3-dione derivatives, serve as synthetically versatile substrates for the synthesis of a wide array of heterocyclic compounds, including indoles and quinolines, crucial for drug development. Their role in mammalian tissue and as modulators of biochemical processes has also been explored, indicating their broad utility in medicinal chemistry (Garden & Pinto, 2001).
Chemosensory Applications
Fahmi et al. (2019) reported on the high sensing capability of 1H-indole-2,3-dione compounds for the selective detection of Fe3+ ions, demonstrating the potential application of these compounds in developing chemosensory materials for metal ion detection (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-7-6-12-9-5-3-2-4-8(9)10(13)11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIQBYPVTRBVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
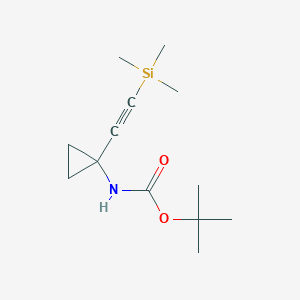
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)
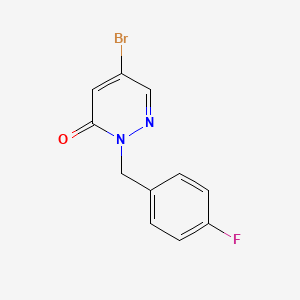
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)
![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)
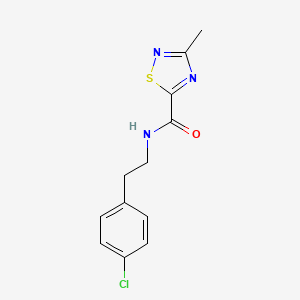
![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)
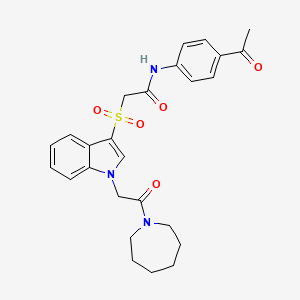
![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)
![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)
